2-(Fluoromethyl)-4-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-4-methylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-4-methylmorpholine typically involves the fluorination of a precursor compound. One common method is the reaction of 4-methylmorpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Fluoromethyl)-4-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-4-methylmorpholine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can result in altered metabolic pathways and biological effects, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoromethyl-7-methylnaphthalene
- Fluorometholone
- Sevoflurane
Uniqueness
2-(Fluoromethyl)-4-methylmorpholine is unique due to its specific structural features and the presence of both a fluorine atom and a morpholine ring. This combination imparts distinct chemical and physical properties, making it different from other fluorinated compounds. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-(fluoromethyl)-4-methylmorpholine |
InChI |
InChI=1S/C6H12FNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 |
InChI Key |
YMLZMJMGFDYJSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.